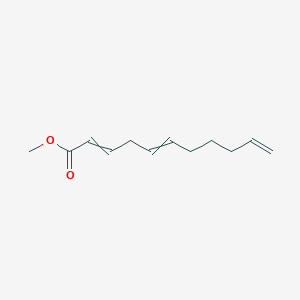

Methyl undeca-2,5,10-trienoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14261-55-3 |

|---|---|

Molecular Formula |

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

methyl undeca-2,5,10-trienoate |

InChI |

InChI=1S/C12H18O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3,7-8,10-11H,1,4-6,9H2,2H3 |

InChI Key |

OLNCJUGHZDSIAP-UHFFFAOYSA-N |

SMILES |

COC(=O)C=CCC=CCCCC=C |

Canonical SMILES |

COC(=O)C=CCC=CCCCC=C |

Synonyms |

2,5,10-Undecatrienoic acid methyl ester |

Origin of Product |

United States |

Chemical Transformations and Mechanistic Insights of Methyl Undeca 2,5,10 Trienoate

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions represent another major class of transformations for polyunsaturated systems like methyl undeca-2,5,10-trienoate. These processes can be induced thermally or through catalysis and are crucial for accessing structural isomers that may possess different reactivity or utility.

The migration of double bonds along the carbon chain is a key transformation for non-conjugated polyenes. This process is often thermodynamically driven by the formation of a more stable, conjugated system. While thermal isomerization requires high temperatures, catalytic methods offer milder conditions and greater control.

Transition metal complexes are particularly effective for olefin isomerization. For example, iron carbonyl complexes can promote the isomerization of unsaturated esters like methyl oleate (B1233923) to their conjugated α,β-unsaturated forms. nih.gov This process involves the formation of an iron-diene complex that facilitates the migration of the double bond. nih.gov Similarly, ruthenium-based catalysts are widely used in cycloisomerization reactions, which inherently involve the rearrangement of double bonds within the substrate. organic-chemistry.orgnih.govnih.gov Iridium pincer-crown ether complexes have also been shown to be highly active catalysts for olefin isomerization. unc.edu For this compound, such catalysts could be employed to shift the C5 double bond into conjugation with the C2 double bond, thereby generating a suitable precursor for Diels-Alder cyclization.

| Catalyst Type | Example | Typical Conditions |

|---|---|---|

| Iron-based | Fe(CO)₅ | UV photolysis or thermal |

| Ruthenium-based | [CpRu(CH₃CN)₃]PF₆ | Mild thermal conditions |

| Iridium-based | Iridium Pincer Complexes | Homogeneous catalysis |

| Organic Catalysts | Chiral Cinchona Alkaloids | Asymmetric isomerization |

Sigmatropic rearrangements are concerted pericyclic reactions where one σ-bond migrates across a π-electron system. uh.edu The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift involving a 1,5-diene, is a prominent example. libretexts.org The native structure of this compound is not a 1,5-diene and thus cannot directly undergo a Cope rearrangement.

However, an isomer such as methyl undeca-1,5,10-trienoate could undergo this transformation. The reaction proceeds through a cyclic, six-membered chair-like transition state, leading to the formation of a new 1,5-diene isomer. imperial.ac.uk These rearrangements are typically reversible unless a thermodynamic sink, such as the formation of a conjugated system or relief of ring strain, drives the reaction in one direction. uh.edu While less common than Cope or Claisen rearrangements, nih.govCurrent time information in San José, CR.-hydride shifts are another possible sigmatropic process in polyene systems, involving the suprafacial shift of a hydrogen atom across a five-atom π-system under thermal conditions. libretexts.org

Oxidative Transformations in the Presence of Catalysts

The three double bonds in this compound are susceptible to oxidative transformations, offering a pathway to introduce oxygen-containing functional groups such as epoxides, hydroxyls, or carbonyls. The selectivity of these reactions—determining which double bond reacts and what product is formed—can be controlled by the choice of oxidant and catalyst.

Catalytic systems based on niobium(V) oxide (Nb₂O₅) in combination with hydrogen peroxide have been studied for the oxidation of unsaturated fatty acid esters. mdpi.com These systems can promote epoxidation or oxidative cleavage depending on the catalyst's surface reactivity. mdpi.com Another effective method involves using heteropoly acids as phase-transfer catalysts for the epoxidation of unsaturated fatty acids with aqueous hydrogen peroxide, which proceeds with high conversion and selectivity under mild, solvent-free conditions. researchgate.net

The reactivity of the double bonds in this compound would differ. The C2 double bond is electron-deficient due to its conjugation with the ester carbonyl, making it less susceptible to electrophilic oxidation compared to the electron-rich, isolated double bonds at C5 and C10. This difference in reactivity allows for selective oxidation of the latter two olefins.

| Reaction Type | Reacting Olefin(s) | Potential Product(s) |

|---|---|---|

| Selective Epoxidation | C5=C6 or C10=C11 | Methyl 5,6-epoxyundeca-2,10-dienoate or Methyl 10,11-epoxyundeca-2,5-dienoate |

| Exhaustive Epoxidation | C2=C3, C5=C6, C10=C11 | Methyl triepoxyundecanoate |

| Oxidative Cleavage | C10=C11 | Methyl 10-oxodeca-2,5-dienoate and Formaldehyde |

| Dihydroxylation | C5=C6 | Methyl 5,6-dihydroxyundeca-2,10-dienoate |

Advanced Analytical Methodologies for Structural Elucidation in Research

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Characterization in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like methyl undeca-2,5,10-trienoate, especially within complex biological or chemical matrices. The process involves the separation of components in a mixture by gas chromatography followed by their detection and identification by mass spectrometry.

In the context of analyzing this compound, the selection of the GC column is critical. Highly polar capillary columns, such as those with biscyanopropyl polysiloxane stationary phases, are often employed for the separation of polyunsaturated fatty acid methyl esters (FAMEs). These columns allow for the separation of isomers, including geometric (cis/trans) isomers, based on differences in their polarity and volatility.

Upon entering the mass spectrometer, the separated this compound molecules are ionized, typically by electron ionization (EI). The resulting molecular ion and its fragmentation pattern provide a chemical fingerprint that aids in its identification. The mass spectrum of a FAME is characterized by several key fragments. A prominent peak is often observed at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group. Another significant ion is typically found at m/z 87, resulting from a cleavage beta to the carbonyl group. The molecular ion peak (M+), if observed, would appear at m/z 194.13 for C12H18O2. However, for polyunsaturated esters, the molecular ion can be weak or absent.

The fragmentation pattern will also be influenced by the positions of the double bonds. Cleavage at the allylic positions (adjacent to the double bonds) can lead to the formation of characteristic fragment ions. The interpretation of these fragments, in conjunction with the retention time from the gas chromatograph, allows for the confident identification of this compound in a sample.

Table 1: Expected GC-MS Data for this compound

| Parameter | Expected Value/Observation |

| Molecular Formula | C12H18O2 |

| Molecular Weight | 194.27 g/mol |

| GC Retention Time | Dependent on column and conditions |

| Mass Spectrum (m/z) | |

| Molecular Ion (M+) | 194 (may be weak or absent) |

| McLafferty Rearrangement | 74 |

| Beta-cleavage | 87 |

| Other characteristic fragments | Dependent on double bond positions |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, providing insights into the connectivity of atoms and their spatial arrangement. For this compound, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and, crucially, for determining the stereochemistry (cis or trans) of the double bonds.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals for different types of protons. The olefinic protons (H-C=C-H) would resonate in the downfield region, typically between 5.0 and 6.5 ppm. The precise chemical shift and the coupling constants (J-values) between adjacent olefinic protons are diagnostic of the double bond geometry. A larger coupling constant (typically 11-18 Hz) is indicative of a trans configuration, while a smaller coupling constant (6-12 Hz) suggests a cis configuration. The protons of the methyl ester group (-OCH₃) would appear as a sharp singlet around 3.7 ppm. The allylic protons (protons on carbons adjacent to the double bonds) and other methylene protons in the aliphatic chain would resonate in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group would have a chemical shift in the range of 170-175 ppm. The olefinic carbons would appear between 120 and 140 ppm. The chemical shifts of the allylic carbons can also provide clues about the double bond geometry. The methyl carbon of the ester group would be found around 51-52 ppm, and the remaining aliphatic carbons would resonate at higher field strengths.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the structure of this compound.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| ¹H NMR | Expected Chemical Shift (ppm) | ¹³C NMR | Expected Chemical Shift (ppm) |

| Olefinic Protons | 5.0 - 6.5 | Carbonyl Carbon | 170 - 175 |

| Methyl Ester Protons | ~3.7 | Olefinic Carbons | 120 - 140 |

| Allylic Protons | ~2.0 - 2.8 | Methyl Ester Carbon | ~51-52 |

| Methylene Protons | ~1.2 - 2.3 | Allylic Carbons | ~25 - 35 |

| Methylene Carbons | ~20 - 35 |

Chromatographic Techniques for Separation and Purification of Isomers

The presence of three double bonds in this compound gives rise to the possibility of multiple geometric isomers (e.g., cis,cis,cis; cis,trans,cis; etc.). The separation and purification of these individual isomers are often necessary for their unambiguous characterization and for studying their specific biological or chemical activities.

Argentation Chromatography: A powerful technique for separating unsaturated compounds based on the number, position, and geometry of their double bonds is argentation chromatography. This method utilizes a stationary phase, typically silica gel or a resin, impregnated with silver ions (Ag⁺). The silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds. The strength of this interaction depends on the stereochemistry of the double bond, with cis isomers generally forming stronger complexes and thus being retained more strongly on the column than their trans counterparts. Argentation thin-layer chromatography (Ag-TLC) is a common and effective method for the analytical and small-scale preparative separation of FAME isomers. nih.govoup.com For larger scale separations, argentation column chromatography can be employed.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate isomers of polyunsaturated fatty acid methyl esters. While less specific for geometric isomers than argentation chromatography, the choice of a suitable column (e.g., C18 or C30) and optimization of the mobile phase can achieve separation of some isomers.

Gas Chromatography (GC): As mentioned in section 4.1, the use of highly polar capillary GC columns is effective for the separation of many FAME isomers. Columns with lengths of 100 meters or more and specialized stationary phases can provide the high resolution needed to separate complex mixtures of geometric isomers.

The successful application of these advanced analytical methodologies is paramount for the complete structural elucidation of this compound and its isomers. The combination of chromatographic separation with spectroscopic characterization provides a comprehensive approach to understanding this complex and interesting molecule.

Research Applications and Synthetic Utility of Methyl Undeca 2,5,10 Trienoate

Precursor Chemistry in Natural Product Synthesis

The strategic placement of unsaturation in methyl undeca-2,5,10-trienoate makes it an attractive starting material for the synthesis of various natural products. Its utility has been explored in the preparation of insect pheromones and as a potential intermediate in the synthesis of complex antibiotics.

While direct synthesis of insect pheromones from this compound is not extensively documented in readily available literature, the broader class of undecenoic acid derivatives is a cornerstone in pheromone synthesis. For instance, a closely related compound, methyl (R,E)-(-)-tetradeca-2,4,5-trienoate, is a known sex attractant for the male dried bean beetle, Acanthoscelides obtectus. nih.gov The synthesis of such pheromones often involves the strategic introduction and manipulation of double bonds, a key feature of this compound. The triene system within this molecule offers a rich platform for various chemical transformations, including selective hydrogenations, oxidations, and carbon-carbon bond-forming reactions, to access the specific structures of insect attractants.

Polyketide antibiotics are a large and structurally diverse class of natural products with significant therapeutic importance. Their complex frameworks are often assembled through a series of intricate biosynthetic pathways or challenging total syntheses. While the direct intermediacy of this compound in the synthesis of a specific polyketide antibiotic is not explicitly detailed in the reviewed literature, the structural motifs present in this trienoate are found in various polyketide precursors. The synthesis of complex polyketides often relies on the stereocontrolled construction of long carbon chains with specific patterns of oxygenation and unsaturation. For example, the total synthesis of the antibacterial polyketide natural product thailandamide lactone involves the coupling of complex fragments containing multiple stereocenters and double bonds. nih.gov The triene system in this compound could, in principle, serve as a foundational building block for constructing segments of such complex molecules.

Contribution to the Design and Synthesis of Biologically Active Scaffolds

The unique chemical reactivity of this compound and its isomers has been harnessed in the development of novel, biologically active molecular frameworks. This is particularly evident in the synthesis of selective enzyme inhibitors and complex bicyclic systems.

The FK506-binding protein 51 (FKBP51) is a promising drug target for a range of disorders, including stress-related illnesses and cancer. The development of ligands that can selectively inhibit FKBP51 over its close homologue FKBP52 is a significant challenge in medicinal chemistry. Research in this area has utilized a structurally related isomer, (2E,8E)-methyl undeca-2,8,10-trienoate, in the synthesis of selective FKBP51 ligands. uni-muenchen.de This trienoate serves as a key building block for constructing the complex macrocyclic architecture of these ligands. The strategic placement of the double bonds in this precursor allows for specific chemical modifications and cyclization reactions that are crucial for achieving high binding affinity and selectivity for the FKBP51 protein.

The decalin ring system, a bicyclo[4.4.0]decane scaffold, is a common structural motif in a wide array of natural products with diverse biological activities, including sesquiterpenoids, diterpenoids, and polyketides. whiterose.ac.uk The conjugated diene system present in isomers of this compound makes it an ideal substrate for intramolecular Diels-Alder (IMDA) reactions, a powerful strategy for the construction of decalin frameworks.

Specifically, the thermal IMDA cyclization of a related isomer, methyl (E,E)-undeca-2,8,10-trienoate, has been studied for the stereocontrolled synthesis of trans-decalin ring systems. nih.gov This reaction proceeds through a concerted [4+2] cycloaddition, where the conjugated diene reacts with the isolated double bond within the same molecule to form the bicyclic decalin structure. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the substitution pattern of the triene precursor.

| Triene Precursor | Reaction Conditions | Product Ratio (trans:cis) |

| Undeca-1,3,9-triene | 220 °C, cyclohexane | 48:52 |

| Methyl (E,E)-undeca-2,8,10-trienoate | 155 °C, toluene | 51:49 |

This table showcases the influence of an ester group on the stereoselectivity of the intramolecular Diels-Alder reaction in a related system.

Advanced Material Precursors in Chemical Research

The application of this compound as a precursor for advanced materials is an emerging area of research. While specific studies on this particular trienoate are limited, the broader class of unsaturated fatty acid esters is gaining traction in the development of bio-based polymers. The presence of multiple double bonds in this compound offers the potential for various polymerization strategies, including radical polymerization, metathesis polymerization, and Diels-Alder polymerization. These approaches could lead to the synthesis of novel polymers with tailored properties, such as cross-linked networks or functionalized linear chains, derived from a renewable feedstock. The resulting materials could find applications in coatings, adhesives, and specialty plastics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl undeca-2,5,10-trienoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of undeca-2,5,10-trienoic acid with methanol under acid catalysis (e.g., H₂SO₄). Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (25–60°C), and catalyst loading. GC-MS or HPLC should monitor reaction progress, while column chromatography (silica gel, hexane/ethyl acetate) purifies the product. Yield optimization requires balancing steric hindrance from conjugated double bonds and avoiding polymerization .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar esters?

- Methodological Answer :

- ¹H NMR : Doublet-of-doublets for protons at C2 (δ ~5.8 ppm, J=10-15 Hz), C5 (δ ~5.4 ppm), and C10 (δ ~5.1 ppm) with coupling constants reflecting trans-configuration.

- IR : Strong C=O stretch at ~1740 cm⁻¹ and conjugated C=C stretches at ~1650-1600 cm⁻¹.

- GC-MS : Molecular ion peak at m/z 196 (C₁₂H₁₆O₂) and fragmentation patterns (e.g., loss of CH₃OH). Compare with libraries like NIST for validation .

Q. What are the stability challenges of this compound under varying storage conditions?

- Methodological Answer : The compound is prone to oxidation and polymerization due to conjugated double bonds. Stability studies should test:

- Temperature : Store at –20°C under inert gas (Ar/N₂).

- Light exposure : Use amber vials to prevent UV-induced degradation.

- Solvent compatibility : Avoid polar aprotic solvents (e.g., DMF) that accelerate hydrolysis. Monitor via TLC or HPLC over 1–4 weeks .

Advanced Research Questions

Q. How do stereoelectronic effects in this compound influence its reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer : The electron-deficient C2-C3 double bond acts as a dienophile in Diels-Alder reactions. Computational modeling (DFT/B3LYP) predicts regioselectivity, while experimental validation uses substituted dienes (e.g., anthracene) and monitors adduct formation via ¹³C NMR. Compare activation energies for C2 vs. C5/C10 sites .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or cytotoxic activity may arise from:

- Impurity profiles : Use LC-MS to identify trace byproducts.

- Assay variability : Standardize protocols (e.g., MIC testing per CLSI guidelines).

- Stereochemical effects : Compare enantiomers via chiral HPLC or enzymatic resolution. Replicate studies with ≥3 independent batches .

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize enantiomeric excess (ee)?

- Methodological Answer : Employ asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) or enzymatic catalysis (lipases in organic media). Monitor ee via chiral GC or polarimetry. Recent studies show >90% ee using Rhodium-DuPhos catalysts at –30°C .

Q. What role does this compound play in natural product biosynthesis, and how can isotopic labeling trace its metabolic fate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.